1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution can yield the desired piperidine derivative . Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination processes .
Chemical Reactions Analysis
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, carboxyl, nitro, and methyl groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity of the derivatives .
Scientific Research Applications
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various biologically active compounds. In biology and medicine, piperidine derivatives are utilized for their anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound’s versatility makes it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by hindering or suppressing free radicals, which contributes to their antioxidant action . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their biological activities and applications. For instance, piperine is known for its antioxidant action, while evodiamine exhibits antiproliferation and antimetastatic effects on various types of cancers
Properties
IUPAC Name |
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)16-8-4-5-9-17(16)22-19(25)14-10-12-23(13-11-14)20(26)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCBSPYDMPAMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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